Methyl 5-amino-2-chloro-4-methoxybenzoate
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Overview
Description
Methyl 5-amino-2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chloro-4-methoxybenzoate typically involves the esterification of 5-amino-2-chloro-4-methoxybenzoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
5-amino-2-chloro-4-methoxybenzoic acid+methanolsulfuric acidMethyl 5-amino-2-chloro-4-methoxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloro-4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or primary amines in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of 5-amino-2-hydroxy-4-methoxybenzoate or 5-amino-2-alkylamino-4-methoxybenzoate.
Oxidation: Formation of 5-nitro-2-chloro-4-methoxybenzoate.
Reduction: Reformation of the amino group from nitro derivatives.
Ester hydrolysis: Formation of 5-amino-2-chloro-4-methoxybenzoic acid.
Scientific Research Applications
Methyl 5-amino-2-chloro-4-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting bacterial infections and inflammatory conditions.
Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-chloro-4-methoxybenzoate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in bacterial growth or inflammation. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chloro-4-methoxybenzoate
- Methyl 2-amino-4-chloro-5-methoxybenzoate
- Methyl 4-amino-5-chloro-2-methoxybenzoate
Uniqueness
Methyl 5-amino-2-chloro-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in different biological activities and chemical properties compared to its isomers.
Properties
IUPAC Name |
methyl 5-amino-2-chloro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHAUZLITYUGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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